4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Description
Its molecular formula, C23H17Br2N3O5, includes a 4-bromoanilino moiety, an oxoacetyl group, a carbohydrazonoyl linker, and a 3,4-dimethoxybenzoate ester (). The bromine atoms enhance lipophilicity and molecular weight, while the methoxy groups on the benzoate ring likely improve solubility and influence electronic interactions via electron-donating effects.
Properties
CAS No. |
767310-43-0 |
|---|---|
Molecular Formula |
C24H20BrN3O6 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H20BrN3O6/c1-32-20-12-5-16(13-21(20)33-2)24(31)34-19-10-3-15(4-11-19)14-26-28-23(30)22(29)27-18-8-6-17(25)7-9-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
OOHBQUQYYCNZDJ-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the bromoanilino intermediate. The synthetic route generally includes the following steps:
Formation of the Bromoanilino Intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Acetylation: The 4-bromoaniline is then acetylated to form 4-bromoacetanilide.
Hydrazonation: The 4-bromoacetanilide undergoes hydrazonation to form the carbohydrazonoyl intermediate.
Coupling with Dimethoxybenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 3,4-dimethoxybenzoic acid to form the final product.
Chemical Reactions Analysis
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromoanilino group may play a role in binding to proteins or enzymes, while the oxoacetyl and dimethoxybenzoate groups may contribute to its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs differ primarily in substituents on the aromatic rings and the nature of the linker or ester groups. Below is a comparative analysis of key derivatives:
Physicochemical Properties
- Lipophilicity: The target compound’s bromine atoms increase lipophilicity (logP ~3.5 estimated) compared to non-brominated analogs like 769148-03-0 (logP ~2.8) ().
- Solubility : The 3,4-dimethoxybenzoate ester enhances aqueous solubility relative to bromobenzoate derivatives (e.g., 3-bromobenzoate in ) due to methoxy groups’ polarity ().
- Thermal Stability : Compounds like 1f (melting point 137–138°C) exhibit lower thermal stability than the target compound, which likely has a higher melting point due to stronger intermolecular interactions ().
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